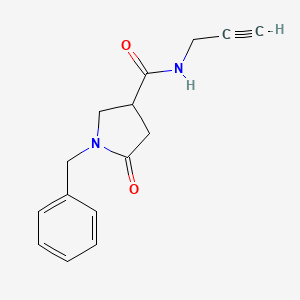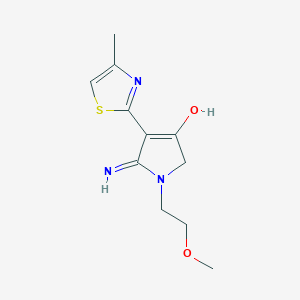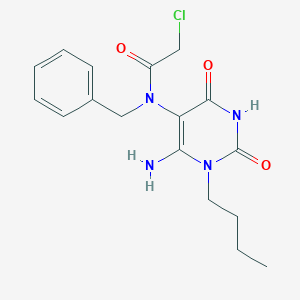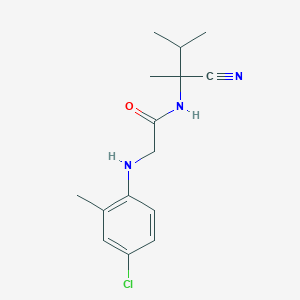
(E)-2-(2-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as FOSE or 2-F-5-MeOXS.
Wirkmechanismus
FOSE has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in several types of cancer cells. CAIX plays a critical role in maintaining the pH balance in cancer cells, and its inhibition can lead to cell death. FOSE has also been shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the production of beta-amyloid peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
FOSE has been shown to have several biochemical and physiological effects. In cancer cells, FOSE inhibits the activity of CAIX, leading to a decrease in pH and subsequent cell death. FOSE has also been shown to inhibit the activity of BACE1, leading to a decrease in the production of beta-amyloid peptides in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FOSE is its high purity, which allows for accurate and reproducible experiments. FOSE is also stable under a wide range of conditions, making it an ideal compound for long-term studies. One limitation of FOSE is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on FOSE. One area of interest is the development of FOSE-based therapies for cancer and Alzheimer's disease. Another potential direction is the investigation of FOSE's effects on other physiological systems, such as the cardiovascular and nervous systems. Additionally, further studies are needed to fully understand the mechanism of action of FOSE and its potential applications in other areas of research.
Synthesemethoden
The synthesis of FOSE involves the reaction between 2-fluoroaniline and 5-methyl-3-chlorooxazole in the presence of a base, followed by the addition of sulfonyl chloride. This reaction yields FOSE as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
FOSE has been studied extensively for its potential as a therapeutic agent in various areas of research. One of the most promising applications of FOSE is in cancer research, where it has shown significant antiproliferative activity against several cancer cell lines. FOSE has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Eigenschaften
IUPAC Name |
(E)-2-(2-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-9-8-12(14-18-9)15-19(16,17)7-6-10-4-2-3-5-11(10)13/h2-8H,1H3,(H,14,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVMGPIWDOZVIZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)/C=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2426570.png)



![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2426576.png)


![N-{3-[2-(4-ethylphenoxy)ethanesulfonamido]-4-methoxyphenyl}acetamide](/img/structure/B2426581.png)




![6-Butylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2426591.png)